An In-Depth Technical Guide to (R)-2-Amino-3-phenoxypropanoic Acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to (R)-2-Amino-3-phenoxypropanoic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-phenoxypropanoic acid, also known by its synonym O-phenyl-D-serine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its unique structural features, combining the core of the amino acid D-serine with a phenoxy moiety, position it as a valuable molecule for investigations in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of (R)-2-Amino-3-phenoxypropanoic acid, offering insights for researchers and professionals in the field.
Chemical Structure and Identification
The fundamental architecture of (R)-2-Amino-3-phenoxypropanoic acid is characterized by a propanoic acid backbone with an amino group at the second carbon (α-carbon) and a phenoxy group attached to the third carbon. The "(R)" designation in its name specifies the stereochemistry at the chiral α-carbon, indicating a specific three-dimensional arrangement of the substituents.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-phenoxypropanoic acid |
| Synonym | O-phenyl-D-serine |
| CAS Number | 59123-23-8 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | NC(O)=O |
| InChI | InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
| InChIKey | JQBDLDSXPJLCFK-MRVPVSSYSA-N |
The precise arrangement of atoms, as defined by its SMILES and InChI identifiers, is crucial for its specific biological interactions.
Molecular Structure Diagram:
Caption: 2D structure of (R)-2-Amino-3-phenoxypropanoic acid.
Physicochemical Properties
Understanding the physicochemical properties of (R)-2-Amino-3-phenoxypropanoic acid is essential for its handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is not widely available in the public domain, estimations and data from structurally similar compounds can provide valuable insights.
General Properties:
| Property | Value/Observation | Source |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Further research is required to definitively establish properties such as melting point, boiling point, water solubility, and pKa values.
Synthesis and Reactivity
Synthesis
The stereoselective synthesis of (R)-2-Amino-3-phenoxypropanoic acid is a key challenge for its utilization. While specific, detailed protocols for its synthesis are not readily found in publicly accessible literature, general strategies for the synthesis of non-proteinogenic amino acids can be adapted. A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group on a D-serine derivative with phenol or a phenoxide salt.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of (R)-2-Amino-3-phenoxypropanoic acid.
This approach would require careful selection of protecting groups for the amino and carboxyl functionalities of D-serine to ensure regioselectivity and prevent unwanted side reactions. The stereochemistry at the α-carbon would be retained from the starting D-serine.
Chemical Reactivity
The chemical reactivity of (R)-2-Amino-3-phenoxypropanoic acid is dictated by its functional groups: the primary amine, the carboxylic acid, and the ether linkage.
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Amine Group: The amino group can participate in reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and reduction to the corresponding alcohol.
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Ether Linkage: The phenoxy ether bond is generally stable but could be cleaved under harsh acidic or basic conditions.
These reactive sites allow for the derivatization of the molecule to modulate its properties or to conjugate it to other molecules of interest.
Biological Activity and Potential Applications
The biological activity of (R)-2-Amino-3-phenoxypropanoic acid is an area of active interest, largely driven by the known neuroactivity of D-serine and its derivatives.
Role in Neurotransmission
D-serine is an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] The modulation of NMDA receptor activity is a key therapeutic strategy for a range of neurological and psychiatric disorders.
Derivatives of (R)-2-amino-3-propanoic acid have been investigated as agonists at the glycine site of NMDA receptors.[3][4][5] These studies suggest that modifications to the D-serine scaffold can lead to compounds with varying potencies and selectivities for different NMDA receptor subtypes. The phenoxy group in (R)-2-Amino-3-phenoxypropanoic acid may influence its binding affinity and pharmacokinetic properties, making it a candidate for further investigation in this context.
Signaling Pathway Involvement:
Caption: Potential role of (R)-2-Amino-3-phenoxypropanoic acid in NMDA receptor signaling.
Applications in Drug Discovery and Research
The unique structure of (R)-2-Amino-3-phenoxypropanoic acid makes it a valuable tool for several areas of research and development:
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Scaffold for Novel Therapeutics: It can serve as a starting point or a building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for central nervous system disorders.
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Probe for Receptor Studies: Its ability to potentially interact with NMDA receptors makes it a useful probe for studying the structure-activity relationships of the glycine binding site.
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Incorporation into Peptides: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with altered conformations and biological activities.
Conclusion
(R)-2-Amino-3-phenoxypropanoic acid is a chiral, non-proteinogenic amino acid with significant potential in the fields of neuroscience and medicinal chemistry. Its structural relationship to the neuromodulator D-serine suggests a possible role in the modulation of NMDA receptor activity. While further research is needed to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively characterize its biological profile, it represents a promising scaffold for the design of novel therapeutic agents and research tools. The insights provided in this guide aim to facilitate and inspire future investigations into this intriguing molecule.
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